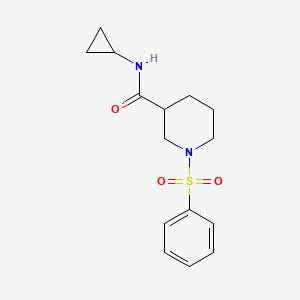![molecular formula C11H16N2O4S B4393630 N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide](/img/structure/B4393630.png)
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide
Vue d'ensemble
Description
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide, commonly known as MMSA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose metabolism. As such, MMSA has been investigated for its potential as a therapeutic agent for the treatment of diabetes and other metabolic disorders.
Mécanisme D'action
MMSA exerts its effects by inhibiting the activity of N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide. This leads to increased insulin signaling and improved glucose metabolism. Additionally, MMSA has been shown to have anti-inflammatory effects, which may also contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
MMSA has been shown to have a number of biochemical and physiological effects. In addition to its effects on insulin signaling and glucose metabolism, MMSA has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases. Additionally, MMSA has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MMSA has a number of advantages for use in lab experiments. It is a potent and specific inhibitor of N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide, which makes it a valuable tool for investigating the role of this protein in various physiological processes. Additionally, MMSA has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further development as a therapeutic agent.
However, there are also limitations to the use of MMSA in lab experiments. One potential limitation is its relatively complex synthesis process, which may make it difficult to produce in large quantities. Additionally, MMSA has been shown to have some off-target effects, which may complicate its use in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on MMSA. One area of investigation is its potential as a therapeutic agent for the treatment of diabetes and other metabolic disorders. Further studies are needed to determine the efficacy and safety of MMSA in these settings.
Another potential future direction is the investigation of MMSA's anti-inflammatory and antioxidant properties. These properties may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Finally, there is potential for further development of MMSA as a tool for investigating the role of N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide in various physiological processes. This may involve the development of more potent and specific N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide inhibitors, or the investigation of other proteins involved in insulin signaling and glucose metabolism.
Applications De Recherche Scientifique
MMSA has been extensively studied for its potential applications in scientific research. One of the primary areas of investigation has been its role as a N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide inhibitor. N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose metabolism. As such, MMSA has been investigated as a potential therapeutic agent for the treatment of diabetes and other metabolic disorders.
Propriétés
IUPAC Name |
2-[(2-methoxy-5-methylphenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-7-4-5-9(17-3)10(6-7)18(15,16)13-8(2)11(12)14/h4-6,8,13H,1-3H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNSTCFVJPITGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4393552.png)
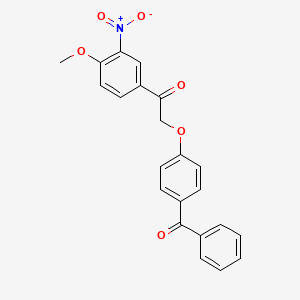

![ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate](/img/structure/B4393566.png)

![11-(1,3-benzodioxol-5-ylmethyl)-3-(2-furylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393576.png)
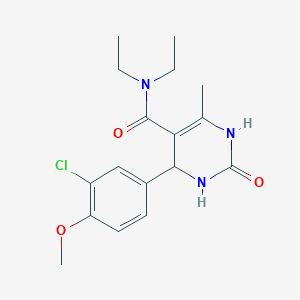
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide](/img/structure/B4393590.png)

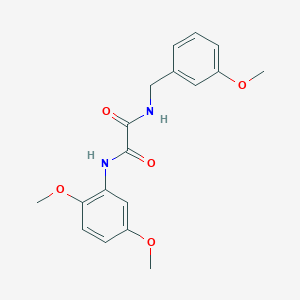
![N-isopropyl-2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393620.png)
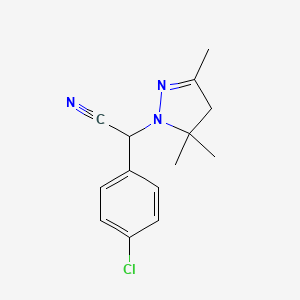
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4393636.png)
